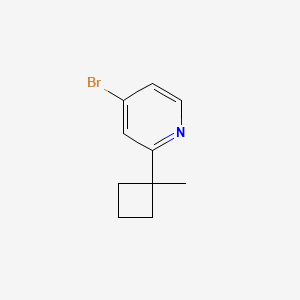

4-Bromo-2-(1-methylcyclobutyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. This has led to its widespread use in numerous areas of chemical science. researchgate.netsemanticscholar.org

| Application Area | Role of Pyridine Scaffold | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Material (ETM) | High triplet energy, enhanced electron mobility, improved thermal stability. rsc.orgskku.edu |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM), Surface Passivation Agent | Improved power conversion efficiency, enhanced stability, defect passivation. rsc.orgacs.org |

| Dye-Sensitized Solar Cells (DSSCs) | Electrolyte Additive | Increased open-circuit photovoltage. shuaigroup.netacs.org |

This table summarizes the key roles and properties of pyridine scaffolds in various functional materials.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a versatile ligand for transition metals. researchgate.netsemanticscholar.orgjscimedcentral.com Pyridine and its derivatives, such as bipyridines and terpyridines, can coordinate with a wide range of metal centers, stabilizing the metal and modulating its catalytic activity. researchgate.netnih.gov These metal-pyridine complexes are employed as catalysts in a multitude of organic transformations, including hydrogenation, polymerization, and various cross-coupling reactions. researchgate.netjscimedcentral.com The steric and electronic properties of the pyridine ligand can be readily modified through substitution, allowing for precise control over the selectivity and efficiency of the catalytic process. researchgate.netnih.gov

Importance of Brominated Pyridine Derivatives in Chemical Synthesis

The introduction of a bromine atom onto the pyridine ring, as in 4-bromopyridine (B75155) derivatives, creates a highly versatile synthetic intermediate. The carbon-bromine bond is a key functional group that can readily participate in a wide array of transition metal-catalyzed cross-coupling reactions. acs.orgacs.org This allows for the facile introduction of a diverse range of substituents, including aryl, alkyl, and amino groups, onto the pyridine core.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. acs.orgmdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. chemspider.comchemspider.comorganic-chemistry.org

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds. researchgate.netwikipedia.orgnrochemistry.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds. mdpi.com

The reactivity of the C-Br bond makes brominated pyridines invaluable building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. acs.org

Role of Cyclobutyl Moieties in Advanced Molecular Design

The cyclobutyl group, a four-membered carbocyclic ring, has gained increasing attention in medicinal chemistry and molecular design. researchgate.netbenthamdirect.com Its incorporation into a molecule can confer several advantageous properties. The strained, puckered three-dimensional structure of the cyclobutane (B1203170) ring can be used to impart conformational rigidity, which can be beneficial for binding to biological targets. ru.nlnih.gov

Furthermore, the cyclobutyl moiety can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or phenyl rings, leading to improved physicochemical properties like solubility and metabolic stability. nih.govacs.orgenamine.netnih.govchem-space.com The introduction of a cyclobutyl group can also be used to explore and occupy hydrophobic pockets in protein binding sites, potentially enhancing the potency of a drug candidate. ru.nlnih.gov

| Advantage of Incorporating Cyclobutyl Moieties | Impact on Molecular Properties |

| Conformational Restriction | Limits the number of possible conformations, potentially improving binding affinity. nih.gov |

| Increased Three-Dimensionality | Reduces planarity, which can enhance solubility and disrupt undesirable stacking interactions. ru.nl |

| Improved Metabolic Stability | Can block sites of metabolic oxidation. nih.gov |

| Bioisosteric Replacement | Can replace other groups to improve pharmacokinetic properties. acs.orgenamine.netchem-space.com |

| Filling Hydrophobic Pockets | The lipophilic nature can lead to enhanced binding at target sites. nih.gov |

This table outlines the significant roles of cyclobutyl moieties in the design of advanced molecules.

Academic Research Focus on 4-Bromo-2-(1-methylcyclobutyl)pyridine

While specific, dedicated research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a clear and significant potential for academic and industrial research. The molecule is a prime candidate for use as a specialized building block in the synthesis of novel compounds with tailored properties.

The primary focus of research involving this compound would likely be centered on the reactivity of the 4-bromo position. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net Researchers would likely explore reactions such as Suzuki, Buchwald-Hartwig, Negishi, and Sonogashira couplings to introduce a wide range of functional groups at this position.

The 2-(1-methylcyclobutyl) substituent is expected to exert a significant steric and electronic influence on the reactivity of the pyridine ring and the properties of the resulting products. The bulky, three-dimensional nature of the cyclobutyl group could be exploited to create sterically hindered ligands for catalysis or to probe the steric requirements of biological targets in medicinal chemistry. The methyl group on the cyclobutane ring adds a further layer of complexity and lipophilicity.

Therefore, academic investigations would likely focus on:

Synthesis of Novel Ligands: Utilizing the pyridine nitrogen as a coordination site and the 4-position for further functionalization to create novel ligands for transition metal catalysis.

Development of Bioactive Molecules: Incorporating the this compound scaffold into potential drug candidates, where the cyclobutyl moiety could enhance binding affinity or improve pharmacokinetic properties. researchgate.netbenthamdirect.com

Creation of New Functional Materials: Using the molecule as a building block for polymers or small molecules with specific electronic or photophysical properties for applications in areas like OLEDs. rsc.org

The synthesis of 2-alkylpyridine derivatives is an area of active research, with methods including cross-coupling reactions and direct C-H functionalization being explored. organic-chemistry.orgdicp.ac.cnnih.govnih.govgoogle.com The synthesis of this compound itself would be a non-trivial synthetic challenge, likely involving multi-step sequences.

Propriétés

IUPAC Name |

4-bromo-2-(1-methylcyclobutyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(4-2-5-10)9-7-8(11)3-6-12-9/h3,6-7H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTUWAVSDJXJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857382 | |

| Record name | 4-Bromo-2-(1-methylcyclobutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395492-74-6 | |

| Record name | 4-Bromo-2-(1-methylcyclobutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 1 Methylcyclobutyl Pyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For the target molecule, 4-Bromo-2-(1-methylcyclobutyl)pyridine, the analysis identifies two primary disconnections that suggest a logical forward-synthesis pathway.

The most strategic disconnection is the carbon-carbon bond between the pyridine (B92270) C-2 position and the 1-methylcyclobutyl group. This simplifies the target molecule into two key synthons: a 2-lithiated 4-bromopyridine (B75155) (a nucleophile) and a 1-methylcyclobutyl cation (an electrophile). In a practical synthesis, these synthons correspond to readily accessible synthetic equivalents. The 4-bromo-2-lithiopyridine can be generated from 2,4-dibromopyridine, and the electrophilic partner can be derived from 1-methylcyclobutanol or a related precursor.

A second disconnection targets the carbon-bromine bond at the C-4 position. This leads back to a 2-(1-methylcyclobutyl)pyridine precursor. This precursor could then be synthesized by coupling a 2-halopyridine with a suitable 1-methylcyclobutyl organometallic reagent. The subsequent bromination at the C-4 position would then yield the final product.

A possible retrosynthetic scheme is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond):

Precursors: 4-Bromopyridine derivative and a 1-methylcyclobutyl precursor.

Synthetic Strategy: This involves the formation of an organometallic reagent from a 4-bromopyridine derivative (e.g., 2,4-dibromopyridine) followed by reaction with a ketone like 1-methylcyclobutanone and subsequent reduction/dehydration steps, or direct coupling with a 1-methylcyclobutyl halide.

Disconnection 2 (C-Br bond):

Precursors: 2-(1-methylcyclobutyl)pyridine and a brominating agent.

Synthetic Strategy: This approach requires the initial synthesis of the substituted pyridine, followed by a regioselective bromination at the C-4 position.

Strategies for Regioselective Functionalization of the Pyridine Ring at C-2 and C-4 Positions

The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and radical substitution, particularly at the C-2, C-4, and C-6 positions. thieme-connect.comnih.gov Conversely, it is deactivated towards electrophilic aromatic substitution. Achieving regioselectivity in the functionalization of pyridines is a significant challenge in synthetic chemistry. nih.gov The introduction of two different substituents at the C-2 and C-4 positions, as in the target molecule, requires precise control over reaction conditions and methodologies.

Two primary strategies exist for accessing substituted pyridines: constructing the ring from acyclic precursors or functionalizing a pre-existing pyridine core. thieme-connect.com The latter approach, known as C-H functionalization, is an increasingly important and atom-economical method. beilstein-journals.orgnih.gov Directing the functionalization to either the C-2 or C-4 position often depends on the electronic and steric nature of the reactants and the catalyst system employed. eurekaselect.comresearchgate.net For instance, many radical reactions, like the Minisci reaction, often yield mixtures of C-2 and C-4 isomers, necessitating strategies to control the regiochemical outcome. nih.govrsc.org

Direct C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. beilstein-journals.org These methods involve the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

Transition Metal-Catalyzed C-H Activation

Transition-metal catalysis has become an indispensable tool for the selective functionalization of pyridine C-H bonds. nih.govresearchgate.net Catalysts based on palladium, rhodium, iridium, and nickel have been developed for direct alkylation, arylation, and alkenylation of the pyridine ring. thieme-connect.comresearchgate.net

Regioselectivity is often controlled by the choice of metal, ligand, and directing group. While C-2 functionalization is common due to the directing effect of the pyridine nitrogen, achieving C-4 selectivity can be more challenging. researchgate.net Cooperative catalysis involving a transition metal and a Lewis acid has been shown to enable direct C-4 selective additions of pyridine across alkenes and alkynes. researchgate.net

Below is a table summarizing various transition metal-catalyzed C-H functionalization reactions on pyridines.

| Catalyst System | Reaction Type | Regioselectivity | Key Features |

| Rhodium(III) | Oxidative Annulation | C-2/C-6 | Used for synthesizing quinolines from pyridines and alkynes. researchgate.net |

| Iridium/Silyl (B83357) Complex | Alkylation | C-3 (meta) | Achieves unusual meta-selectivity in the addition to aldehydes. beilstein-journals.orgresearchgate.net |

| Nickel/Lewis Acid | Alkylation | C-4 | Enables direct C-4 selective addition across alkenes and alkynes. researchgate.net |

| Palladium(II) | Arylation | C-3 | Can achieve C-3 arylation with aryl halides as coupling partners. nih.gov |

Photocatalytic C-H Functionalization

Photocatalysis offers a mild and efficient alternative for C-H functionalization, often proceeding through radical intermediates under visible light irradiation. nih.govacs.org These methods can provide distinct regioselectivity compared to traditional thermal reactions. nih.goviciq.org

One strategy involves the single-electron transfer (SET) reduction of a pyridinium (B92312) ion (formed in situ under acidic conditions) to generate a pyridinyl radical. nih.govacs.org This radical can then couple with another radical, such as an alkyl radical, to form the functionalized product. iciq.org The regioselectivity of this coupling can be tuned; for example, a dithiophosphoric acid catalyst has been shown to promote C-4 functionalization of pyridines with allylic radicals. acs.org Pyridine N-oxides can also be used as precursors for oxygen-centered radicals in photocatalytic HAT (Hydrogen Atom Transfer) processes. acs.orgnih.gov

The following table highlights key aspects of photocatalytic pyridine functionalization.

| Catalytic System | Radical Generation | Regioselectivity | Mechanistic Feature |

| Dithiophosphoric Acid | SET reduction of pyridinium ion | C-4 favored | Catalyst acts as Brønsted acid, SET reductant, and HAT agent. nih.govacs.org |

| Iridium-based Photocatalyst | Energy transfer or SET | Varies | Can be used in combination with other catalysts to achieve specific transformations. nih.gov |

| Acridine/Lewis Acid & Pyridine N-oxide | Photo-oxidation of N-oxide | Varies | Generates N-oxide radicals for HAT processes. nih.gov |

Minisci-Type Radical Reactions

The Minisci reaction is a classic and powerful method for the direct alkylation and acylation of electron-deficient heterocycles. rsc.orgresearchgate.net The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. rsc.org This process typically shows a strong preference for substitution at the C-2 and C-4 positions due to the electronic activation of these sites in the pyridinium ion. nih.govresearchgate.net

Controlling the regioselectivity between the C-2 and C-4 positions remains a significant challenge in Minisci chemistry. rsc.orgresearchgate.net The outcome is often influenced by a combination of steric effects (bulky radicals may favor the C-4 position) and the specific reaction conditions, such as the solvent and the method of radical generation. nih.gov Modern variations of the Minisci reaction utilize milder conditions, including photoredox catalysis, to generate radicals, expanding the scope and functional group tolerance of the transformation. researchgate.net Recently, a maleate-derived blocking group has been developed to enable exclusive C-4 alkylation under Minisci-type conditions. nih.gov

| Reaction Conditions | Radical Source | Regioselectivity | Notes |

| Classic (AgNO₃, (NH₄)₂S₂O₈) | Carboxylic Acids (via oxidative decarboxylation) | C-2 / C-4 mixture | Harsh conditions, but broadly applicable. nih.govrsc.org |

| Photoredox Catalysis | Alkylsilicates, Carboxylic Acids, etc. | C-2 / C-4 mixture | Milder conditions, better functional group tolerance. researchgate.net |

| N-Oxide Activation | N-Methoxypyridinium salts | C-2 / C-4 | Aromatization does not require an external oxidant. rsc.org |

| Blocking Group Strategy | Carboxylic Acids | C-4 Exclusive | A temporary blocking group directs the radical to the C-4 position. nih.gov |

Temporary Dearomatization Strategies for Pyridines

A sophisticated strategy for achieving otherwise difficult functionalization patterns on the pyridine ring involves its temporary dearomatization. researchgate.netacs.org This approach transiently disrupts the aromatic system, altering the inherent reactivity of the ring and allowing for selective bond formation. nih.gov The process typically involves two key steps: a dearomatization event to form a non-aromatic intermediate (such as a dihydropyridine), followed by a rearomatization step to restore the pyridine ring, now bearing the new substituent. acs.orgnih.gov

Dearomatization can be achieved through nucleophilic addition to N-activated pyridinium salts or through transition-metal-catalyzed processes like hydroboration. nih.govacs.org For instance, the reaction of a pyridine with a silyl or acyl halide can form a pyridinium salt, which readily undergoes 1,4-addition of a nucleophile to yield a 1,4-dihydropyridine. This intermediate can then be functionalized before an oxidative rearomatization step restores the aromatic ring. This dearomatization-rearomatization cascade provides a powerful tool for accessing substituted pyridines with high regioselectivity that can be difficult to obtain through direct C-H functionalization. researchgate.net

| Dearomatization Method | Intermediate | Functionalization Reaction | Rearomatization |

| N-Acyl/Silyl Pyridinium Salt Formation | 1,4-Dihydropyridine | Nucleophilic addition | Oxidation |

| Transition-Metal Catalyzed Hydroboration | N-Boryl-1,4-dihydropyridine | Electrophilic trapping | Oxidation/Protodeborylation |

| Reaction with Acetylenedicarboxylates | Oxazino-pyridine | Radical or ionic addition | Acid-promoted elimination |

Halogenation Techniques for Pyridine Derivatives

The introduction of a bromine atom at the C-4 position of the pyridine ring is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring influences the regioselectivity of electrophilic substitution reactions, making direct halogenation challenging.

Direct Bromination Methodologies

Direct bromination of pyridine typically requires harsh conditions and often leads to a mixture of products, with a preference for substitution at the 3- and 5-positions. However, the presence of a directing group at the C-2 position, such as the 1-methylcyclobutyl group, can influence the regioselectivity. While direct bromination of 2-substituted pyridines can be complex, various reagents and conditions have been developed to achieve regioselective bromination. nih.gov

For the synthesis of 4-bromo-2-substituted pyridines, a common strategy involves the use of brominating agents in the presence of a strong acid or a Lewis acid catalyst. These conditions can activate the pyridine ring towards electrophilic attack and favor substitution at the 4-position. The reaction conditions must be carefully optimized to minimize the formation of undesired isomers.

Table 1: Comparison of Direct Bromination Reagents for Pyridine Derivatives

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Br2/Oleum | High temperature (e.g., >150 °C) | Often favors 3- and 3,5-disubstitution | Harsh conditions, may not be suitable for sensitive substrates. |

| N-Bromosuccinimide (NBS) | Acidic medium (e.g., H2SO4) or radical initiator | Can be tuned by reaction conditions | Milder alternative to Br2. |

| Tetrabutylammonium tribromide (TBATB) | Organic solvent (e.g., CH2Cl2, CH3CN) | Can offer high regioselectivity | A mild and selective brominating agent. |

Halogen Exchange Reactions

An alternative and often more controlled method for introducing a bromine atom at the 4-position is through a halogen exchange reaction. This typically involves the conversion of a more readily available 4-halopyridine, such as 4-chloropyridine, to the desired 4-bromopyridine. These reactions are driven by the relative bond strengths and the reaction conditions. acs.orgsocietechimiquedefrance.fr

Metal-halogen exchange is a powerful tool for the functionalization of halopyridines, though it can be challenging due to the instability of the intermediate organometallic species. scite.ai Flow chemistry approaches have been developed to address some of these stability issues. scite.ai A common approach involves the use of a bromide source, such as sodium bromide or hydrobromic acid, often in the presence of a catalyst.

Introduction of the 1-Methylcyclobutyl Moiety at the C-2 Position

The installation of the 1-methylcyclobutyl group at the C-2 position of the pyridine ring is another key synthetic transformation. Several modern synthetic methods can be employed to achieve this.

Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. asianpubs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. researchgate.net In the context of synthesizing this compound, this would involve the coupling of a 2-halopyridine derivative (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with 1-methylcyclobutylboronic acid or its corresponding ester. researchgate.netmdpi.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium catalysts and ligands have been developed to facilitate the coupling of challenging substrates, including electron-deficient heteroaryl chlorides. semanticscholar.org

Table 2: Key Parameters for Suzuki-Miyaura Coupling of 2-Halopyridines

| Parameter | Common Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | Catalyzes the cross-coupling cycle. |

| Ligand | Triphenylphosphine (PPh3), XPhos, SPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron species. |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate. |

Nucleophilic Substitution Reactions with Cyclobutyl Reagents

Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for introducing the 1-methylcyclobutyl group. This approach would involve the reaction of a suitable 2,4-dihalopyridine with a nucleophilic 1-methylcyclobutyl reagent, such as a Grignard reagent (1-methylcyclobutylmagnesium bromide) or an organolithium reagent. libretexts.orgresearchgate.net

The success of SNAr reactions on pyridine derivatives is highly dependent on the nature of the leaving group and the position of substitution. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The reactivity of Grignard reagents can be enhanced through the formation of a complex with ethers, which stabilizes the organometallic species. libretexts.org

Cycloaddition Strategies Involving Cyclobutane (B1203170) Ring Formation

Cycloaddition reactions offer a powerful and atom-economical approach to the construction of cyclic systems. rsc.org While less common for the direct synthesis of 2-substituted pyridines with a pre-formed cyclobutane ring, it is conceivable to employ cycloaddition strategies to construct the pyridine ring with the 1-methylcyclobutyl moiety already in place on one of the precursors. For instance, a [2+2+2] cycloaddition of a diyne with a nitrile bearing a 1-methylcyclobutyl group could, in principle, lead to the desired pyridine core. rsc.orgresearchgate.net

Alternatively, a [2+2] cycloaddition could be employed to form the cyclobutane ring onto a precursor already containing the pyridine nucleus. diva-portal.orgnih.gov This would likely involve a photochemical or transition-metal-catalyzed reaction between a suitably functionalized pyridine and an alkene.

Development of Multi-Step Synthetic Sequences and Process Optimization

A plausible and efficient multi-step synthesis for this compound can be envisioned through a convergent approach, leveraging modern cross-coupling technologies followed by regioselective functionalization. A proposed synthetic pathway involves an initial carbon-carbon bond formation to install the 1-methylcyclobutyl moiety, followed by a selective bromination at the C4-position of the pyridine ring.

Step 1: Negishi Cross-Coupling for the Synthesis of 2-(1-methylcyclobutyl)pyridine

The initial step focuses on the synthesis of the key intermediate, 2-(1-methylcyclobutyl)pyridine. The Negishi cross-coupling reaction is a powerful method for the formation of C(sp²)-C(sp³) bonds and is well-suited for this transformation. wikipedia.orgnih.gov This reaction typically involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org

A potential reaction scheme would involve the coupling of 2-chloropyridine with a (1-methylcyclobutyl)zinc halide reagent. The organozinc reagent can be prepared in situ from the corresponding 1-bromo-1-methylcyclobutane. The choice of catalyst and ligands is crucial for achieving high yields and minimizing side reactions, such as β-hydride elimination, which can be a challenge with secondary alkylzinc reagents. nih.govmit.edu The use of bulky, electron-rich phosphine (B1218219) ligands, such as CPhos, has been shown to be effective in promoting the desired reductive elimination over undesired pathways. mit.edu

Process Optimization of the Negishi Coupling Step:

Catalyst and Ligand Screening: A range of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, RuPhos, XPhos, and CPhos) can be screened to identify the most effective combination for this specific transformation. organic-chemistry.orgresearchgate.net The ligand-to-metal ratio is another important parameter to optimize.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are commonly used for Negishi couplings. numberanalytics.com The use of co-solvents, such as toluene, has been reported to improve outcomes for certain substrates. organic-chemistry.org

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled to ensure complete conversion without promoting catalyst decomposition or side reactions. Optimization studies would involve running the reaction at various temperatures (e.g., from room temperature to reflux) and monitoring the progress over time to determine the optimal reaction duration.

Stoichiometry of Reagents: The molar ratio of the organozinc reagent to the 2-chloropyridine can be adjusted to ensure complete consumption of the limiting reagent and maximize the yield of the desired product.

A representative data table for the optimization of the Negishi coupling step is presented below:

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 80 | 8 | 78 |

| 3 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 6 | 92 |

| 4 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 50 | 3 | 90 |

Step 2: Regioselective Bromination of 2-(1-methylcyclobutyl)pyridine

The second key step in the proposed synthesis is the regioselective bromination of the 2-(1-methylcyclobutyl)pyridine intermediate at the C4-position. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. mdpi.com However, the introduction of an alkyl group at the C2-position can influence the regioselectivity of further functionalization. Direct bromination of 2-substituted pyridines can often lead to a mixture of isomers, making the development of highly regioselective methods crucial. researchgate.netnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

One promising strategy for achieving C4-selective bromination is through the use of N-oxide intermediates or by employing specific brominating agents and reaction conditions that favor substitution at the 4-position. Recent advancements in C-H functionalization offer alternative routes to achieve the desired regioselectivity. nih.gov

Process Optimization of the Bromination Step:

To achieve a high yield of the desired 4-bromo isomer while minimizing the formation of other brominated byproducts, the following reaction parameters would need to be optimized:

Brominating Agent: Various brominating agents can be tested, including N-Bromosuccinimide (NBS), bromine (Br₂), and other electrophilic bromine sources. The choice of reagent can have a significant impact on the regioselectivity.

Solvent and Temperature: The reaction can be performed in a range of solvents, from non-polar solvents like carbon tetrachloride to polar aprotic solvents. The reaction temperature will also need to be carefully controlled to manage the reactivity and selectivity of the bromination.

Additives and Catalysts: The use of additives or catalysts, such as acids or Lewis acids, can be explored to enhance the reactivity and direct the substitution to the desired position.

A hypothetical data table for the optimization of the bromination step is shown below:

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | C4:C5 Isomer Ratio | Yield of 4-Bromo Isomer (%) |

| 1 | Br₂ | CCl₄ | 25 | 24 | 3:1 | 45 |

| 2 | NBS | Acetonitrile | 80 | 6 | 5:1 | 60 |

| 3 | Br₂ / H₂SO₄ | Oleum | 50 | 12 | >20:1 | 85 |

| 4 | NBS / TFA | Dichloromethane | 0-25 | 8 | 10:1 | 75 |

Principles of Sustainable Chemistry in Compound Synthesis

The principles of green and sustainable chemistry are increasingly integral to the development of modern synthetic processes, aiming to minimize environmental impact and enhance efficiency. nih.gov The synthesis of this compound can be approached with these principles in mind at each step.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. jocpr.com The proposed Negishi coupling is generally atom-economical. The bromination step's atom economy would depend on the specific reagent used, with direct bromination using Br₂ being more atom-economical than using NBS, which generates succinimide (B58015) as a byproduct.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The development of cross-coupling reactions in more benign solvents is an active area of research. numberanalytics.comdigitellinc.comacs.org For the Negishi coupling step, exploring the use of greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, could be a sustainable alternative to THF. rsc.org For the bromination step, minimizing the use of hazardous chlorinated solvents would be a primary goal.

Catalyst Recycling: The palladium catalyst used in the Negishi coupling is a precious and toxic metal. Developing methods for its recovery and reuse is a key aspect of a sustainable process. mdpi.comrsc.orgacs.orgnortheastern.edu The use of heterogeneous or encapsulated palladium catalysts, such as Pd EnCat™, allows for easier separation from the reaction mixture and potential for recycling over multiple batches. mdpi.com In-situ formation of recyclable palladium nanoparticles from precursors like glucose is another innovative approach. scispace.com

Energy Efficiency: Reducing energy consumption is a fundamental principle of green chemistry. This can be achieved by designing reactions that proceed under milder conditions (lower temperatures and pressures) and by minimizing the number of synthetic steps and purification procedures. rsc.org The optimization of reaction times and temperatures, as discussed in the previous section, directly contributes to improved energy efficiency.

By integrating these principles into the development of the synthetic route for this compound, a more environmentally friendly and economically viable process can be achieved.

Chemical Transformations and Derivatization Strategies for 4 Bromo 2 1 Methylcyclobutyl Pyridine

Reactivity of the Bromine Atom at the C-4 Position

The bromine atom at the C-4 position of the pyridine (B92270) ring is a key functional handle for introducing molecular complexity. Its reactivity is exploited primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-4 bromine of the pyridine ring is highly susceptible to these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. libretexts.org For 4-bromopyridine (B75155) derivatives, the reaction typically proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgberkeley.edu This method allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C-4 position. mdpi.combeilstein-journals.orgresearchgate.net

| Parameter | Typical Conditions | Role in Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the oxidative addition and reductive elimination steps. researchgate.netnih.gov |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron species for transmetalation. berkeley.edumdpi.com |

| Solvent | Toluene, Dioxane, Water/Isopropanol | Solubilizes reactants and influences reaction rate. researchgate.netresearchgate.net |

| Boron Reagent | Arylboronic acids, Vinylboronic acids | Source of the new carbon-based substituent. |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The C-4 bromine on the pyridine ring serves as an excellent electrophile for this transformation, enabling the synthesis of 4-alkynylpyridine derivatives. nih.govresearchgate.net These products are valuable intermediates for further synthesis. nih.gov

| Parameter | Typical Conditions | Role in Reaction |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. nih.gov |

| Cu Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide intermediate. nih.gov |

| Base | Et₃N, Piperidine | Acts as a solvent and neutralizes the HX byproduct. nih.gov |

| Solvent | Toluene, THF, DMF | Solubilizes reactants. |

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.org The 4-bromo position of the pyridine ring is reactive under Buchwald-Hartwig conditions, allowing for the introduction of primary and secondary amines to form 4-aminopyridine (B3432731) derivatives. researchgate.netchemrxiv.org The choice of palladium precatalyst and phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. researchgate.netrsc.org

| Parameter | Typical Conditions | Role in Reaction |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the active catalytic species. researchgate.net |

| Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. wikipedia.orgresearchgate.net |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates catalyst turnover. researchgate.net |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent is typically required. |

The electron-deficient nature of the pyridine ring, which is enhanced by the electronegative nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) at the positions ortho and para (C-2 and C-4) to the nitrogen. stackexchange.comechemi.com In this mechanism, a nucleophile attacks the C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The negative charge in this intermediate can be delocalized onto the ring nitrogen, which provides significant stabilization. stackexchange.comechemi.com The subsequent departure of the bromide leaving group restores aromaticity and yields the substituted product. youtube.com While fluoride (B91410) is often the best leaving group in SNAr reactions, bromide is also readily displaced by a variety of strong nucleophiles such as alkoxides, thiolates, and amines. youtube.comnih.gov

| Nucleophile | Product Type | Typical Conditions |

| Alkoxides (e.g., NaOMe) | 4-Alkoxypyridine | Corresponding alcohol as solvent, heat |

| Thiolates (e.g., NaSPh) | 4-(Arylthio)pyridine | DMF or DMSO, room temperature or heat |

| Amines (e.g., Piperidine) | 4-Aminopyridine | High temperature, neat or in a polar aprotic solvent |

| Azides (e.g., NaN₃) | 4-Azidopyridine | DMSO or DMF, heat |

Following its use as a directing group or a handle for functionalization, the bromine atom at the C-4 position can be selectively removed through reductive debromination. This transformation is valuable for accessing the corresponding des-bromo pyridine derivative. A common method for this is catalytic hydrogenation, employing a palladium catalyst (such as palladium on carbon, Pd/C) in the presence of a hydrogen source like hydrogen gas (H₂) or a hydrogen donor such as formic acid or ammonium (B1175870) formate. This process, known as hydrodehalogenation, effectively replaces the C-Br bond with a C-H bond without affecting other reducible groups under controlled conditions. This strategy allows the bromine to serve as a temporary group to facilitate a specific synthetic sequence before its removal. researchgate.net Other methods, including the use of specific transition metal catalysts, can also achieve this transformation. chemrxiv.org

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, providing another avenue for derivatization.

The nucleophilic nitrogen of the pyridine ring can react with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylpyridinium salts. researchgate.net This process is known as quaternization. mdpi.comrsc.org The reaction proceeds via an SN2 mechanism where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent. The resulting pyridinium (B92312) salts have altered electronic properties and can be used as ionic liquids or as intermediates for further reactions. The rate and efficiency of quaternization can be influenced by the steric hindrance around the nitrogen, the reactivity of the alkylating agent, and the solvent polarity. rsc.orgresearchgate.netrsc.org

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | N-Methylpyridinium iodide salt |

| Ethyl bromide (CH₃CH₂Br) | N-Ethylpyridinium bromide salt |

| Benzyl bromide (BnBr) | N-Benzylpyridinium bromide salt |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methylpyridinium methylsulfate (B1228091) salt |

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The formation of the N-oxide significantly modifies the electronic properties of the pyridine ring. researchgate.net The N-oxide group is a strong electron-donating group through resonance and a strong electron-withdrawing group through induction. This electronic perturbation activates the C-2 and C-4 positions towards nucleophilic attack and provides pathways for further functionalization. researchgate.net For example, pyridine N-oxides can undergo reactions to introduce halogens, cyano groups, or other functionalities at the C-2 position. researchgate.net Furthermore, the N-oxide itself can be a catalyst or a directing group in C-H functionalization reactions. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 1 Methylcyclobutyl Pyridine

Elucidation of Molecular Structure through Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For 4-Bromo-2-(1-methylcyclobutyl)pyridine, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its molecular framework. The following data is based on established chemical shift prediction algorithms and analysis of structurally related compounds.

¹H-NMR Spectroscopy: The predicted ¹H-NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the 1-methylcyclobutyl group.

Pyridine Ring Protons: The pyridine ring will show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C6 position is expected to be a doublet, coupling with the proton at the C5 position. The proton at the C5 position will likely appear as a doublet of doublets, coupling to both the C6 and C3 protons. The proton at the C3 position is anticipated to be a doublet. The electron-withdrawing effect of the bromine atom at the C4 position will influence the chemical shifts of the adjacent protons.

1-Methylcyclobutyl Group Protons: The methyl group protons will appear as a singlet, typically in the upfield region (δ 1.0-1.5 ppm). The cyclobutyl ring protons will present as complex multiplets due to their diastereotopic nature and spin-spin coupling with each other. These multiplets are expected in the range of δ 1.5-2.5 ppm.

¹³C-NMR Spectroscopy: The predicted ¹³C-NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule.

Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon atom bonded to the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons (C2, C3, C5, C6) will appear in the typical downfield region for aromatic heterocycles.

1-Methylcyclobutyl Group Carbons: The quaternary carbon of the cyclobutyl ring attached to the pyridine ring and the methyl group will have a characteristic chemical shift. The methyl carbon will resonate in the upfield region. The three methylene (B1212753) carbons of the cyclobutyl ring will show distinct signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H3 | 7.30 - 7.50 | - | d |

| H5 | 7.10 - 7.30 | - | dd |

| H6 | 8.30 - 8.50 | - | d |

| -CH₃ | 1.20 - 1.40 | 25 - 30 | s |

| -CH₂- (cyclobutyl) | 1.80 - 2.40 | 30 - 40 | m |

| -CH₂- (cyclobutyl) | 1.80 - 2.40 | 30 - 40 | m |

| -CH₂- (cyclobutyl) | 1.80 - 2.40 | 15 - 20 | m |

| C2 | - | 160 - 165 | - |

| C3 | - | 120 - 125 | - |

| C4 | - | 130 - 135 | - |

| C5 | - | 125 - 130 | - |

| C6 | - | 150 - 155 | - |

| C (quaternary) | - | 40 - 45 | - |

Note: These are predicted values and may vary from experimental results.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. Correlations would be expected between H3-H5 and H5-H6 on the pyridine ring, and among the various protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the signals of H3, H5, and H6 to C3, C5, and C6, respectively, and the aliphatic proton signals to their corresponding cyclobutyl and methyl carbons.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the alkyl substituent.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration will likely be observed in the lower frequency region, typically between 500 and 600 cm⁻¹.

1-Methylcyclobutyl Group Vibrations: Aliphatic C-H stretching vibrations from the methyl and cyclobutyl groups will be prominent in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1375 cm⁻¹ for the methyl group and around 1450 cm⁻¹ for the methylene groups of the cyclobutyl ring.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data.

The symmetric breathing vibration of the pyridine ring is expected to give a strong Raman signal.

The C-Br stretching vibration should also be Raman active.

The vibrations of the cyclobutyl ring, particularly the ring breathing modes, would also be observable.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C, C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| -CH₃ Bending | ~1375 | ~1375 |

| -CH₂- Bending | ~1450 | ~1450 |

| Pyridine Ring Breathing | Weak | Strong |

| C-Br Stretch | 500 - 600 | 500 - 600 |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which can provide valuable structural information.

Elemental Composition: The molecular formula of this compound is C₁₀H₁₂BrN. HRMS would confirm this by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺˙. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 Da.

Fragmentation Pattern: The electron ionization (EI) mass spectrum is predicted to show a series of fragment ions resulting from the cleavage of the parent molecule.

Molecular Ion Peak: The molecular ion peak [C₁₀H₁₂BrN]⁺˙ would be observed with its characteristic isotopic pattern.

Loss of a Methyl Group: A significant fragment would likely correspond to the loss of a methyl radical (•CH₃) from the cyclobutyl group, leading to the [M - 15]⁺ ion.

Loss of the Cyclobutyl Group: Cleavage of the bond between the pyridine ring and the cyclobutyl group could result in a fragment corresponding to the 4-bromopyridine (B75155) cation or the 1-methylcyclobutyl cation.

Ring Fragmentation: Fragmentation of the pyridine ring itself could also occur, leading to smaller charged species.

Loss of Bromine: A fragment corresponding to the loss of a bromine radical (•Br) would result in the [M - 79/81]⁺ ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Notes |

| 239/241 | [C₁₀H₁₂BrN]⁺˙ | Molecular Ion |

| 224/226 | [C₉H₉BrN]⁺˙ | Loss of •CH₃ |

| 156/158 | [C₅H₄BrN]⁺ | 4-Bromopyridinyl cation |

| 160 | [C₁₀H₁₂N]⁺ | Loss of •Br |

| 69 | [C₅H₉]⁺ | 1-Methylcyclobutyl cation |

X-ray Single Crystal Diffraction for Solid-State Molecular Structure Determination

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no experimental crystal structure for this compound has been reported in the crystallographic databases, we can make some informed predictions about its likely solid-state structure based on the molecular structure and principles of crystal engineering.

Molecular Geometry: The pyridine ring is planar, and the cyclobutyl ring will adopt a puckered conformation to relieve ring strain. The methyl group and the pyridine ring are attached to the same quaternary carbon of the cyclobutyl ring. The bond lengths and angles within the pyridine ring will be consistent with those of other substituted pyridines. The C-Br bond length is expected to be in the typical range for an aryl bromide.

Computational and Theoretical Investigations of 4 Bromo 2 1 Methylcyclobutyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules.

Electronic Structure Analysis

This area of study focuses on the arrangement and energies of electrons within a molecule to predict its reactivity and intermolecular interactions.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes.

Without published research on 4-Bromo-2-(1-methylcyclobutyl)pyridine, providing specific data tables and detailed findings for these analyses is not feasible.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are instrumental in confirming molecular structures and assigning experimental spectra. For this compound, these calculations would be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for predicting magnetic shielding tensors. researchgate.net

The process begins with a geometry optimization of the molecule's structure, typically using a DFT functional such as B3LYP with a suitable basis set like 6-311++G(d,p). nih.govaps.org A frequency calculation is then performed at the same level of theory to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Following this, the GIAO-DFT calculation is carried out to compute the absolute isotropic shielding values (σ) for each nucleus (¹H and ¹³C).

To compare these theoretical values with experimental chemical shifts (δ), the calculated shielding values are referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the identical level of theory. The chemical shift is obtained using the formula: δ_calc = σ_TMS - σ_sample. A strong linear correlation between the calculated and experimental chemical shifts would validate the accuracy of the computed structure.

Table 1: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: This table is illustrative, showing typical data expected from such a calculation.)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C2 (Pyridine) | 165.2 | 164.5 | 0.7 |

| C3 (Pyridine) | 122.8 | 122.1 | 0.7 |

| C4 (Pyridine) | 130.5 | 130.0 | 0.5 |

| C5 (Pyridine) | 139.8 | 139.2 | 0.6 |

| C6 (Pyridine) | 121.5 | 120.9 | 0.6 |

| C (Quaternary) | 40.1 | 39.6 | 0.5 |

| CH₂ (Cyclobutyl) | 35.5 | 35.0 | 0.5 |

| CH₂ (Cyclobutyl) | 18.9 | 18.5 | 0.4 |

| CH₃ | 26.7 | 26.3 | 0.4 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for predicting these spectra and aiding in the assignment of experimental bands. researchgate.net

Following the geometry optimization of this compound, a harmonic frequency calculation is performed. This computation yields the fundamental vibrational frequencies and their corresponding IR intensities and Raman activities. It is a known phenomenon that theoretical harmonic frequencies are often higher than experimental anharmonic frequencies due to the approximations in the model. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov

A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration, allowing for unambiguous spectral assignment. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes of this compound (Note: This table is illustrative and shows representative data.)

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Assignment (PED Contribution) |

| ν(C-H) arom | 3085 | Pyridine (B92270) C-H stretch (95%) |

| ν(C-H) aliph | 2970 | Methyl/Cyclobutyl C-H stretch (88%) |

| ν(C=N) | 1585 | Pyridine ring C=N stretch (75%) |

| ν(C=C) | 1550 | Pyridine ring C=C stretch (80%) |

| δ(CH₂) | 1460 | Cyclobutyl CH₂ scissoring (70%) |

| ν(C-Br) | 650 | C-Br stretch (85%) |

UV-Vis Absorption Spectrum Prediction using Time-Dependent DFT (TD-DFT)

The electronic absorption properties of a molecule can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com

The calculation is typically performed on the previously optimized ground-state geometry. The TD-DFT analysis provides the absorption wavelength (λ_max), oscillator strength (f), and the nature of the electronic transitions by identifying the molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) involved. researchgate.net For this compound, the primary electronic transitions in the UV region are expected to be of π → π* character, localized on the pyridine ring. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared to experimental spectra measured in solution. mdpi.comsharif.edu

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in Methanol (Note: This table is illustrative and shows representative data.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 275 | 0.085 | HOMO → LUMO (92%) |

| S₀ → S₂ | 248 | 0.150 | HOMO-1 → LUMO (85%) |

| S₀ → S₃ | 215 | 0.320 | HOMO → LUMO+1 (78%) |

Conformational Analysis and Potential Energy Surface Exploration

The presence of the rotatable single bond between the pyridine ring and the cyclobutyl group suggests that this compound can exist in multiple conformations. A conformational analysis is necessary to identify the most stable conformer(s) and the energy barriers to rotation.

This is typically achieved by performing a relaxed Potential Energy Surface (PES) scan. The dihedral angle defining the rotation around the C(pyridine)-C(cyclobutyl) bond is systematically varied in small increments (e.g., 10-15 degrees). At each step, the energy of the system is minimized with respect to all other geometric parameters. The resulting plot of energy versus the dihedral angle reveals the low-energy conformers (local minima) and the transition states that separate them (local maxima). The global minimum on this surface represents the most stable and likely most populated conformation of the molecule at equilibrium.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states (TS). For this compound, a common and synthetically important reaction is the Suzuki-Miyaura cross-coupling, which involves the palladium-catalyzed reaction of the aryl bromide with a boronic acid. researchgate.net

A computational study of this reaction would involve mapping the potential energy surface for the entire catalytic cycle (oxidative addition, transmetalation, and reductive elimination). DFT calculations would be used to locate the geometries of all reactants, intermediates, products, and, crucially, the transition states connecting them. smu.edu A TS search algorithm, such as the Berny optimization, is used to find the first-order saddle point on the PES. A subsequent frequency calculation must confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactant and product minima along the reaction pathway. nih.gov The calculated activation energies (the energy difference between the reactant and the transition state) provide quantitative insights into the reaction kinetics and the feasibility of different pathways.

Table 4: Illustrative Relative Energies for a Hypothetical Suzuki Coupling Reaction Pathway of this compound (Note: This table is illustrative, showing a simplified oxidative addition step.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aryl Bromide + Pd(0) Complex | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.5 |

| Intermediate | Aryl-Pd(II)-Br Complex | -5.2 |

Applications in the Synthesis of Complex Organic Molecules

4-Bromo-2-(1-methylcyclobutyl)pyridine as a Versatile Building Block in Heterocyclic Synthesis

Substituted bromopyridines are foundational building blocks in the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. guidechem.commdpi.com The bromine atom at the C-4 position of this compound serves as a reactive handle for numerous cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. guidechem.com

This compound is an ideal substrate for transition metal-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. guidechem.com These reactions allow for the introduction of a wide array of substituents—including aryl, heteroaryl, alkyl, and vinyl groups—at the 4-position of the pyridine (B92270) ring. The 2-(1-methylcyclobutyl) group remains an integral part of the molecule, influencing the steric and electronic properties of the final product. The ability to selectively functionalize the 4-position makes this compound a valuable precursor for creating polysubstituted pyridines, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net

For instance, a Suzuki coupling reaction could be employed to synthesize 4-aryl-2-(1-methylcyclobutyl)pyridines. The general utility of such reactions is summarized in the table below.

| Reaction Type | Reactant | Catalyst (Example) | Bond Formed | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C | 4-Arylpyridines |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | C-C | 4-Alkyl/Aryl/Vinylpyridines |

| Heck Coupling | Alkene | Pd(OAc)₂ | C-C | 4-Alkenylpyridines |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | C-N | 4-Aminopyridines |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C | 4-Alkynylpyridines |

This table illustrates the potential synthetic transformations of this compound based on established 4-bromopyridine (B75155) chemistry.

Design and Synthesis of Novel Functional Organic Materials Incorporating the Pyridine-Cyclobutyl Framework

The pyridine moiety is a crucial component in the design of advanced functional organic materials due to its electronic properties and ability to coordinate with metal ions. acs.orgrsc.org Pyridine derivatives are integral to materials used in organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.org The incorporation of the this compound framework into such materials could lead to novel properties.

The pyridine ring itself can act as an electron-transporting unit in OLEDs. rsc.org The 1-methylcyclobutyl substituent is a bulky, aliphatic group that can significantly influence the material's solid-state properties. For example, it could:

Enhance Solubility: The non-polar cyclobutyl group can improve the solubility of the resulting material in organic solvents, facilitating processing and device fabrication.

Control Morphology: The steric bulk can disrupt intermolecular π-π stacking, potentially leading to amorphous thin films with improved uniformity, which is beneficial for OLED performance. rsc.org

Modify Electronic Properties: While aliphatic, the group's steric hindrance can alter the conformation of the larger molecule, subtly tuning its electronic energy levels.

Furthermore, pyridine-containing ligands are used to construct Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. nih.gov The pyridine-cyclobutyl framework could be used to build MOFs where the cyclobutyl group projects into the pores, modifying their size, shape, and chemical environment. This could lead to materials with tailored adsorption properties for specific molecules.

Precursor Development for Advanced Ligands in Catalysis and Coordination Chemistry

Pyridine and its derivatives are among the most common ligands in coordination chemistry and transition metal catalysis. wikipedia.orgjscimedcentral.com The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, binding to a wide range of metal centers. jscimedcentral.comnih.gov The properties of a pyridine-based ligand, and consequently the performance of the resulting metal complex, can be finely tuned by altering the substituents on the pyridine ring. nih.govrsc.org

This compound can serve as a precursor for the synthesis of more complex and specialized ligands. The bromine atom can be substituted to introduce additional coordinating atoms, transforming the molecule from a simple monodentate ligand into a bidentate or polydentate chelating agent. nih.gov For example, a cross-coupling reaction could be used to attach another pyridine ring or a phosphine (B1218219) group at the 4-position, creating a ligand capable of forming a stable chelate ring with a metal ion.

The 1-methylcyclobutyl group at the 2-position provides significant steric bulk near the nitrogen donor atom. wikipedia.org This steric hindrance is a critical design element in catalysis, as it can:

Conclusion and Future Research Perspectives

Synthesis and Reactivity Highlights of 4-Bromo-2-(1-methylcyclobutyl)pyridine

The synthesis of this compound can be envisioned through several established synthetic methodologies. A plausible and efficient route would likely involve a cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The reactivity of the resulting molecule is dictated by the interplay of its constituent parts: the electron-deficient pyridine (B92270) ring, the reactive bromo substituent, and the sterically influencing 1-methylcyclobutyl group.

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for a wide array of synthetic transformations. huarongpharma.com This position is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of functional groups. huarongpharma.com

Current Challenges and Future Opportunities in Pyridine and Cyclobutyl Chemistry

The fields of pyridine and cyclobutyl chemistry are both mature and continually evolving, presenting a landscape of persistent challenges and exciting opportunities. The functionalization of the pyridine ring, in particular, remains an area of active research.

A significant challenge in pyridine chemistry is achieving regioselective C-H functionalization, especially at positions not activated by the nitrogen atom, such as the C3 and C5 positions. researchgate.netnih.govnih.gov The inherent electronic properties of the pyridine ring make meta-selective functionalization particularly difficult to achieve. nih.govbohrium.com In cyclobutyl chemistry, the synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain of the four-membered ring. nih.gov

These challenges, however, pave the way for innovation. The development of novel catalytic systems and synthetic methodologies to overcome these hurdles is a major opportunity for organic chemists. The unique three-dimensional structure of the cyclobutane (B1203170) ring is increasingly being utilized in medicinal chemistry to create conformationally restricted analogues of known drugs, which can lead to improved potency and selectivity. nih.gov

Exploration in materials science for their unique conformational properties. 7.3. Emerging Research Directions for Novel Derivatives and Applications

The structure of this compound offers a promising starting point for the design and synthesis of novel derivatives with potential applications in various fields, most notably in medicinal chemistry. The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. ijsat.orgdovepress.comnih.gov

Future research could focus on creating libraries of compounds derived from this compound. By systematically modifying the 4-position and exploring further functionalization of the pyridine ring, it may be possible to develop new therapeutic agents. The introduction of the 1-methylcyclobutyl group provides a unique structural element that can be explored for its impact on biological activity and pharmacokinetic properties.

Table of Compounds

| Compound Name |

| This compound |

| (1-methylcyclobutyl)boronic acid |

| 2,4-dihalopyridine |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(1-methylcyclobutyl)pyridine?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation strategies. For brominated pyridines, regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The 1-methylcyclobutyl group may be introduced via alkylation or cycloaddition reactions. Post-synthetic purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .

Q. How is the molecular structure of this compound confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, related brominated pyridines (e.g., 4-Bromo-2-[(phenylimino)methyl]pyridine) exhibit orthorhombic crystal systems (space group Pca2₁) with cell parameters a = 12.353 Å, b = 4.5092 Å, and c = 19.778 Å. Refinement using SHELXL97 yields R factors < 0.04, ensuring high precision .

Q. What safety protocols are critical during synthesis and handling?

Brominated pyridines require inert atmosphere handling (N₂/Ar) due to moisture sensitivity. Use PPE (gloves, goggles) and fume hoods. Purification via recrystallization (e.g., ethanol/water mixtures) minimizes impurities. Waste must be neutralized with dilute NaOH before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The bromine atom’s electron-withdrawing nature enhances electrophilicity at the C-Br bond, facilitating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the 1-methylcyclobutyl group may reduce coupling efficiency. Computational studies (DFT) can map electron density distributions to predict reactive sites. For example, bulky substituents on aryl bromides have been shown to lower yields in asymmetric catalysis .

Q. What analytical methods resolve contradictions in spectroscopic data?

Discrepancies in NMR or mass spectra can arise from tautomerism or polymorphism. High-resolution mass spectrometry (HRMS) and variable-temperature NMR (VT-NMR) differentiate dynamic equilibria. SCXRD can identify polymorphic forms, as seen in Schiff base analogs where intramolecular hydrogen bonds (O–H⋯N, S(6) ring) stabilize planar geometries .

Q. How can computational methods predict catalytic reactivity?

Density Functional Theory (DFT) calculates activation energies for key steps (e.g., oxidative addition, transmetallation). For example, electron-deficient aryl bromides show lower energy barriers in Ni-catalyzed systems, while steric bulk increases strain in transition states. Failed reactions with 4-bromo-2-(trifluoromethyl)pyridine highlight the need for ligand optimization to accommodate bulky groups .

Q. What strategies optimize multi-step synthesis yields?

- Stepwise functionalization: Introduce the 1-methylcyclobutyl group before bromination to avoid steric clashes.

- Catalyst screening: Use Pd(OAc)₂/XPhos for Buchwald-Hartwig aminations, which tolerate bulky substituents.

- In-situ monitoring: Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.